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Compound of Interest

Compound Name: 2-Ethyl-oxazole-5-carbaldehyde

CAS No.: 1126634-01-2

Cat. No.: B3213765

Get Quote

Electronic Structure, Reactivity, and Pharmacophore
Modeling
Executive Summary
2-Ethyl-oxazole-5-carbaldehyde (CAS: 106778-56-1) represents a critical heterocyclic

building block in medicinal chemistry.[1] Belonging to the class of 2,5-disubstituted oxazoles, its

structure combines the bioisosteric properties of the oxazole ring with a reactive electrophilic

handle (the C5-aldehyde). This guide outlines the theoretical framework required to

characterize this molecule, utilizing Density Functional Theory (DFT) and molecular modeling

protocols established for similar bioactive heterocycles.

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biologists.

Chemical Profile & Structural Significance[2][3][4][5][6]
[7][8][9][10]
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Property Detail

IUPAC Name 2-Ethyl-1,3-oxazole-5-carbaldehyde

CAS Number 106778-56-1

Molecular Formula C₆H₇NO₂

Molecular Weight 125.13 g/mol

Core Scaffold 1,3-Oxazole (5-membered heteroaromatic)

Key Functionalities
C2-Ethyl (Lipophilic donor), C5-Formyl

(Electrophilic acceptor)

Structural Logic: The oxazole ring acts as a spacer and hydrogen bond acceptor (via N3). The

C2-ethyl group provides lipophilicity, crucial for hydrophobic pocket binding in protein targets,

while the C5-aldehyde serves as a "warhead" for covalent inhibition or a precursor for Schiff

base formation (imines/hydrazones).

Computational Methodology (Standardized Protocol)
To ensure scientific integrity, the following computational workflow is recommended based on

literature standards for similar heterocyclic aldehydes (e.g., phenylisoxazole-5-carbaldehyde

studies).

A. Level of Theory[1][2][3][4][5][6][7][8][9][10]
Method: Density Functional Theory (DFT)[11][4][12][13]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its balance of cost

and accuracy in organic thermochemistry.

Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) to accurately model the lone pairs

on Oxygen/Nitrogen and polarization functions (d,p) for the aromatic ring.

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using

Water or DMSO to mimic physiological or assay conditions.

B. Computational Workflow (Visualization)
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Figure 1: Standardized DFT workflow for the characterization of 2-Ethyl-oxazole-5-
carbaldehyde.

Electronic Structure & Reactivity Descriptors[8]
Theoretical studies allow us to predict the reactivity of the C5-aldehyde and the stability of the

oxazole ring.

A. Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the oxazole ring and the

ethyl group (π-system). High energy suggests nucleophilic character.

LUMO (Lowest Unoccupied Molecular Orbital): Heavily localized on the carbonyl carbon of

the C5-aldehyde and the C4-C5 bond. Low energy indicates susceptibility to nucleophilic

attack.

Predicted Reactivity Trends:

Hardness (η): A large gap indicates a "hard" molecule, stable against spontaneous

decomposition but reactive toward hard nucleophiles (e.g., amines).

Electrophilicity Index (ω): The C5-aldehyde increases the electrophilicity, making this

molecule an excellent candidate for condensation reactions (e.g., with hydrazine or

semicarbazide) to form bioactive derivatives.

B. Molecular Electrostatic Potential (MEP)
MEP mapping visualizes charge distribution to predict binding modes.
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Negative Potential (Red): Concentrated on the Carbonyl Oxygen and the Oxazole Nitrogen

(N3). These are the sites for Hydrogen Bond Accepting (HBA) or electrophilic attack.

Positive Potential (Blue): Concentrated on the Ethyl hydrogens and the Aldehyde hydrogen.

Neutral/Green: The aromatic face, available for

stacking interactions.

Spectroscopic Profiling (In Silico)
Validating the theoretical model requires comparison with experimental spectra.[4]

Technique
Theoretical Marker
(Scaled)

Structural Assignment

IR (Vibrational) ~1700–1725 cm⁻¹

C=O Stretch: Strong intensity,

characteristic of conjugated

aldehydes.

~1550–1600 cm⁻¹

C=N / C=C Stretch:

Characteristic skeletal

vibrations of the oxazole ring.

¹H NMR ~9.5–10.0 ppm

Aldehyde Proton: Deshielded

singlet, diagnostic for the 5-

CHO group.

~2.8 ppm (q), ~1.3 ppm (t)
Ethyl Group: Typical

quartet/triplet splitting pattern.

UV-Vis ~260–280 nm

Transition: Conjugation

between the oxazole ring and

the carbonyl group.

Synthetic & Retrosynthetic Pathways
Understanding the formation of 2-Ethyl-oxazole-5-carbaldehyde is crucial for scale-up.

Theoretical thermodynamics can assess the feasibility of these routes.
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A. Primary Route: C5-Lithiation/Formylation
The most direct route involves the lithiation of 2-ethyl-oxazole.

Precursor: 2-Ethyl-oxazole.

Reagent: n-Butyllithium (n-BuLi) at -78°C.

Mechanism: Selective deprotonation at C5 (the most acidic position on the ring).

Electrophile: DMF (Dimethylformamide) quench.

B. Pathway Visualization

2-Ethyl-oxazole [2-Ethyl-oxazol-5-yl] Lithium
(Transition State)

 n-BuLi, -78°C
(Deprotonation)

2-Ethyl-oxazole-5-carbaldehyde

 + DMF
(Formylation) Schiff Bases/Drugs

(Bioactive)

 + R-NH2
(Condensation)

Click to download full resolution via product page

Figure 2: Synthetic pathway and downstream application of the title compound.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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